molecular formula C12H6Cl2F3NO B3041061 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde CAS No. 259251-85-9

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde

Cat. No.: B3041061
CAS No.: 259251-85-9
M. Wt: 308.08 g/mol
InChI Key: YTGXPUFJPDCOCX-UHFFFAOYSA-N
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Description

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde is a chemical compound known for its unique structural properties and significant applications in various fields. The compound features a pyrrole ring substituted with a dichloro-trifluoromethylphenyl group and a formyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation process using the Vilsmeier-Haack reagent (POCl3/DMF). This reagent is known for its effectiveness in formylating aromatic and heteroaromatic compounds . The reaction conditions generally include the use of a solvent such as dichloromethane, and the process is carried out under controlled temperatures to ensure the desired product yield .

Industrial production methods for this compound may involve scaling up the Vilsmeier-Haack reaction with optimized reaction parameters to achieve higher efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Properties

IUPAC Name

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3NO/c13-7-4-9(12(15,16)17)11(10(14)5-7)18-3-1-2-8(18)6-19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGXPUFJPDCOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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